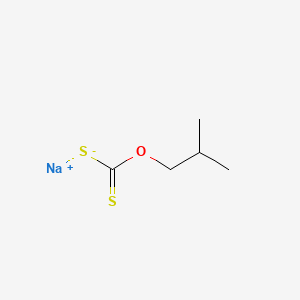

Sodium O-isobutyl dithiocarbonate

Vue d'ensemble

Description

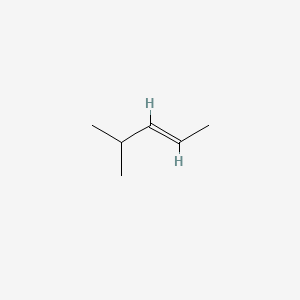

Sodium O-isobutyl dithiocarbonate is an organosulfur compound . It is also known as Sodium Isobutyl Xanthate (SIBX) and has the molecular formula C5H9NaOS2 .

Synthesis Analysis

Dithiocarbamates, such as Sodium O-isobutyl dithiocarbonate, are formed from the reaction of either a primary or secondary amines with cold carbon (IV) sulfide in basic media . The basic medium can either be a weak base (ammonia solution) or strong bases (sodium hydroxide and potassium hydroxide) . The synthesis is now carried out in a ‘greener’ way by using dithiocarbamate for its synthesis .Molecular Structure Analysis

The molecular weight of Sodium O-isobutyl dithiocarbonate is 172.24400 . The molecular formula is C5H9NaOS2 .Physical And Chemical Properties Analysis

Sodium O-isobutyl dithiocarbonate is a slight yellow or Kelly free-flowing powder or pellet with a strong odor . It is soluble in water .Applications De Recherche Scientifique

Flotation Reagent in Ore Processing

Sodium Isobutyl Xanthate (SIBX) is widely used as a flotation reagent in nonferrous metallic sulfide ore processing. It is particularly effective in the flotation of copper, lead, and zinc sulfide ores, as well as other precious metals. The compound acts as a collector, which means it selectively binds to the desired ore particles and allows them to be separated from the non-valuable material during the flotation process .

Collector in Carbonatitic Copper Ore Flotation

Research has evaluated SIBX’s effectiveness specifically in the froth flotation of carbonatitic copper ore. This type of ore presents unique challenges due to its complex mineralogy and the presence of carbonates which can affect flotation performance. SIBX has shown promise in improving the recovery and grade of copper from these ores .

Component in Pyrite Flotation

SIBX has been studied for its role in pyrite flotation, often in combination with other compounds such as dithiocarbamate (DTC) and sodium di-iso-butyl dithiophosphate (DTP). These studies have found that mixtures including SIBX can enhance flotation performance, suggesting its potential use in optimizing pyrite ore processing .

Synthesis Research

The synthesis of SIBX itself is a field of study, with research focusing on optimizing factors such as phase transfer catalyst type, dosage, and reaction time to improve the yield and quality of SIBX. This research has implications for industrial production and application of the compound .

Mécanisme D'action

Target of Action

Sodium Isobutyl Xanthate, also known as Iso-butyl xanthate, II or Sodium O-isobutyl dithiocarbonate, primarily targets sulphide minerals . It is used as a flotation reagent in the mining industry for the extraction of minerals such as copper, lead, and zinc . The compound’s effectiveness as a collector of sulphide ores is attributed to its unique structure .

Mode of Action

The mode of action of Sodium Isobutyl Xanthate involves its interaction with the sulphide mineral targets. It works by adsorbing onto the sulphide mineral surface and forming insoluble metal xanthates, which are highly hydrophobic . This hydrophobicity allows the mineral particles to attach to air bubbles and rise to the surface in a froth flotation process . The compound’s effectiveness in this process is determined by factors such as dosage and the particle size range of the minerals .

Biochemical Pathways

The biochemical pathways affected by Sodium Isobutyl Xanthate involve the conversion of hydrophilic mineral surfaces to hydrophobic ones. This is achieved through the formation of insoluble metal xanthates on the mineral surface . The compound’s interaction with its targets leads to changes in the surface properties of the minerals, enabling them to attach to air bubbles and be separated from the ore .

Result of Action

The result of Sodium Isobutyl Xanthate’s action is the successful separation of valuable minerals from ores. By rendering the mineral surfaces hydrophobic, the compound allows for the efficient recovery of minerals through froth flotation . The compound has been shown to achieve high recovery rates for various minerals at different dosages .

Action Environment

The action of Sodium Isobutyl Xanthate is influenced by environmental factors such as pH and temperature . The compound is known to be unstable under acidic and alkaline conditions, with its decomposition rate increasing with temperature and decreasing pH . Furthermore, the compound’s effectiveness in mineral extraction can be affected by the physical properties of the minerals, such as their particle size .

Safety and Hazards

Sodium O-isobutyl dithiocarbonate is highly flammable . It is harmful if swallowed or in contact with skin . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is suspected of damaging fertility and the unborn child . It may cause damage to organs through prolonged or repeated inhalation exposure .

Propriétés

IUPAC Name |

sodium;2-methylpropoxymethanedithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10OS2.Na/c1-4(2)3-6-5(7)8;/h4H,3H2,1-2H3,(H,7,8);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLVLHHSRQUTOJM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=S)[S-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NaOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00885293 | |

| Record name | Sodium isobutyl xanthate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00885293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Carbonodithioic acid, O-(2-methylpropyl) ester, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

Sodium O-isobutyl dithiocarbonate | |

CAS RN |

25306-75-6 | |

| Record name | Carbonodithioic acid, O-(2-methylpropyl) ester, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium isobutyl xanthate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00885293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium O-isobutyl dithiocarbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.536 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

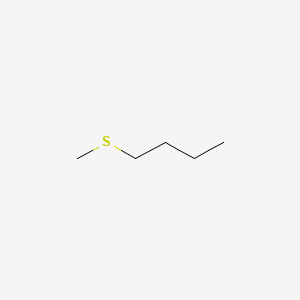

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: SIBX functions by selectively adsorbing onto the surface of sulfide minerals like chalcopyrite, galena, and sphalerite. [, , , , , , , , ] This adsorption occurs due to the strong affinity of the dithiocarbonate group (-C(=S)S-) for metal cations present on the mineral surface, rendering the mineral hydrophobic. [, , , , ] Air bubbles introduced into the flotation pulp then attach to the hydrophobized minerals, carrying them to the surface for collection as a concentrate. [, , , , , , , ]

A: Yes, the flotation performance of SIBX can be significantly influenced by the presence of other reagents. For instance, studies have shown that the use of copper sulfate as an activator can negatively impact the recovery of platinum group minerals (PGMs) when SIBX is used as the collector. [] Additionally, the presence of tetrathionate ions, often found in recycled process waters, can react with and consume SIBX, potentially affecting its dosage and flotation efficiency. []

ANone: The molecular formula of SIBX is C5H9OS2Na, and its molecular weight is 176.25 g/mol.

A: Various spectroscopic techniques have been employed to characterize SIBX, including infrared (IR) spectroscopy, 1H and 13C nuclear magnetic resonance (NMR) spectroscopy, and X-ray photoelectron spectroscopy (XPS). [, , ] IR spectroscopy helps identify functional groups, NMR provides insights into the compound's structure, and XPS examines the elemental composition and chemical states of the adsorbed SIBX on mineral surfaces.

A: The effectiveness of SIBX can be influenced by the pH of the flotation pulp. Research suggests that SIBX might exhibit optimal performance within a specific pH range, and its collecting ability could be altered at extremely acidic or alkaline conditions. [] It's crucial to optimize the pH for each specific flotation system to ensure maximum recovery and selectivity.

A: Yes, several alternatives to SIBX exist, including other xanthates, dithiophosphates, and thionocarbamates. [, , ] The choice of collector often depends on the specific minerals being targeted, the ore composition, and desired flotation selectivity. For instance, dithiophosphates have been explored for their potential to enhance copper recovery from a new copper ore deposit in Norway. []

A: The widespread use of SIBX in froth flotation raises concerns about its potential environmental impact. Xanthates, including SIBX, are known to release carbon disulfide (CS2) during their usage, contributing to air pollution. [] Additionally, residual xanthates in wastewater streams can pose risks to aquatic ecosystems.

A: Researchers are actively exploring strategies to minimize the environmental footprint of SIBX. One approach involves developing alternative collectors with potentially less harmful degradation products. [] Another area of focus is improving the treatment of xanthate-containing wastewater. For instance, flocculation processes using aluminum sulfate (Al2(SO4)3) have shown promise in effectively removing SIBX from wastewater. []

A: Effective SIBX research relies on a combination of experimental techniques and computational tools. Key experimental techniques include microflotation tests, zeta potential measurements, adsorption studies, and surface analysis methods like FTIR and XPS. [, , , ] These techniques provide valuable insights into SIBX's interaction with mineral surfaces and its behavior in flotation systems. On the computational front, density functional theory (DFT) calculations have emerged as a powerful tool to elucidate the adsorption mechanisms of SIBX and its structural analogs on mineral surfaces. []

A: The development and widespread adoption of xanthates, including SIBX, as flotation collectors marked a significant milestone in mineral processing. Early research focused on understanding the fundamental interactions between xanthates and sulfide minerals, paving the way for optimizing flotation processes. [, ] More recent research efforts have explored the use of modified xanthate structures, such as S-benzoyl O-isobutyl xanthate (BIBX), to enhance flotation selectivity for specific minerals like chalcopyrite. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Tetradecanaminium, N,N-dimethyl-N-[3-(trimethoxysilyl)propyl]-, chloride](/img/structure/B1581400.png)